molecular formula C11H12ClNO B2606543 2-chloro-N-(2,3-dihydro-1H-inden-1-yl)acetamide CAS No. 6514-50-7

2-chloro-N-(2,3-dihydro-1H-inden-1-yl)acetamide

Cat. No.: B2606543
CAS No.: 6514-50-7
M. Wt: 209.67
InChI Key: PXOJBWMHNNIZLL-UHFFFAOYSA-N
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Description

2-chloro-N-(2,3-dihydro-1H-inden-1-yl)acetamide is an organic compound that features a chloroacetamide group attached to a dihydroindene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2,3-dihydro-1H-inden-1-yl)acetamide typically involves the reaction of 2,3-dihydro-1H-indene with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride. The general reaction scheme is as follows:

2,3-dihydro-1H-indene+chloroacetyl chlorideThis compound\text{2,3-dihydro-1H-indene} + \text{chloroacetyl chloride} \rightarrow \text{this compound} 2,3-dihydro-1H-indene+chloroacetyl chloride→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can help in maintaining the reaction conditions and scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2,3-dihydro-1H-inden-1-yl)acetamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

    Oxidation: The indene moiety can be oxidized to form indanone derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in aqueous solutions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic media.

Major Products Formed

    Nucleophilic substitution: Formation of substituted acetamides.

    Hydrolysis: Formation of 2,3-dihydro-1H-indene-1-carboxylic acid and corresponding amines.

    Oxidation: Formation of indanone derivatives.

Scientific Research Applications

2-chloro-N-(2,3-dihydro-1H-inden-1-yl)acetamide has been explored for various scientific research applications:

    Medicinal Chemistry: Potential use as a building block for the synthesis of bioactive molecules, including antiviral and anticancer agents.

    Materials Science: Utilized in the development of novel polymers and materials with specific properties.

    Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(2,3-dihydro-1H-inden-2-yl)nicotinamide
  • 1-(2,3-dihydro-1H-inden-2-yl)-2-methylpropan-2-amine hydrochloride
  • 2,3-dihydro-1H-inden-2-yl (methyl)amine hydrochloride

Uniqueness

2-chloro-N-(2,3-dihydro-1H-inden-1-yl)acetamide is unique due to its specific structural features, which confer distinct reactivity and potential applications. The presence of the chloroacetamide group allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry.

Properties

IUPAC Name

2-chloro-N-(2,3-dihydro-1H-inden-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO/c12-7-11(14)13-10-6-5-8-3-1-2-4-9(8)10/h1-4,10H,5-7H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXOJBWMHNNIZLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C1NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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